4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Overview
Description
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol . It is characterized by the presence of a benzamide group substituted with a hydroxy group at the para position and a thiazole ring at the nitrogen atom.
Preparation Methods
The synthesis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Chemical Reactions Analysis
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Scientific Research Applications
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide can be compared with other similar compounds, such as:
4-Hydroxy-N-1,3-thiazol-2-ylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Hydroxy-N-1,3-thiazol-2-ylphenylacetamide: Similar structure but with an acetamide group instead of a benzamide.
4-Hydroxy-N-1,3-thiazol-2-ylbenzylamine: Similar structure but with an amine group instead of a benzamide. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-N-(1,3-thiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-3-1-7(2-4-8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNWFBTVDVVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428901 | |
Record name | SBB015368 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94042-62-3 | |
Record name | SBB015368 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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